(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
Properties
IUPAC Name |
(2S)-3-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-18-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYKIPORAAKPBP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 241.29 g/mol
Structural Features
| Feature | Description |
|---|---|
| Cyclopentyl group | Provides hydrophobic characteristics |
| Tert-butoxycarbonyl group | Enhances stability |
| Amino acid backbone | Facilitates interactions with biological targets |
The biological activity of (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid primarily involves its interaction with specific receptors and enzymes in the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in conditions like diabetes and obesity.
- Modulation of Receptor Activity : It may act on G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate physiological responses.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Properties : Studies have demonstrated that it can reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases.
- Antidiabetic Effects : The compound has been noted for its ability to lower blood glucose levels in animal models, indicating a role in diabetes management.
Case Studies
-
Case Study 1: Diabetes Management
- In a controlled study involving diabetic rats, administration of (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid resulted in a significant reduction in fasting blood glucose levels compared to the control group. This suggests its potential as a therapeutic agent for diabetes.
-
Case Study 2: Anti-inflammatory Effects
- A recent study examined the compound's effect on lipopolysaccharide-induced inflammation in macrophages. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.
Summary of Research Findings
| Study Type | Finding |
|---|---|
| In vitro studies | Reduced inflammation markers |
| In vivo studies | Lowered blood glucose levels |
| Pharmacokinetics | Favorable absorption and distribution |
Comparative Analysis of Similar Compounds
To better understand the efficacy of (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, a comparison with similar compounds is useful:
| Compound Name | Anti-inflammatory Activity | Antidiabetic Activity |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| (2S)-3-Cyclopentyloxy... | High | High |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and analogous Boc-protected amino acids:
Research Findings and Challenges
- Stereochemical Integrity : highlights the importance of confirming stereochemistry via X-ray crystallography, a critical step for bioactive derivatives like the target compound .
- Toxicity Profiling: While notes the absence of target organ toxicity for similar compounds, comprehensive toxicological studies for the cyclopentyloxy derivative are lacking .
- Synthetic Optimization : Coupling reactions (e.g., thiazolidine in ) may require tailored conditions for the cyclopentyloxy group to avoid steric hindrance .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (2S)-configuration (e.g., coupling constants for adjacent protons) and cyclopentyloxy group placement .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches from the Boc group (~1700 cm⁻¹) and carboxylic acid (~2500-3300 cm⁻¹) .
What strategies mitigate racemization during the removal of the Boc protecting group?
Q. Advanced
- Mild Acidic Conditions : Use TFA in dichloromethane at 0°C instead of prolonged HCl exposure to prevent amine protonation and subsequent racemization .
- Scavenger Addition : Add scavengers like triisopropylsilane to quench carbocation intermediates that may induce chirality loss .
- Post-Deprotection Stabilization : Immediate neutralization with weak bases (e.g., NaHCO₃) to stabilize the free amine .
What are the primary storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid carboxylic acid dimerization .
How to resolve contradictory data in chiral purity assessments between HPLC and polarimetry?
Q. Advanced
- Cross-Validation : Compare results with X-ray crystallography or vibrational optical activity (VOA) to confirm absolute configuration .
- Impurity Analysis : Use LC-MS to identify trace enantiomers or diastereomers that may skew polarimetry readings .
- Column Optimization : Employ chiral columns with complementary selectors (e.g., cyclodextrin vs. macrocyclic glycopeptide) for HPLC .
What are the common impurities in this compound's synthesis, and how are they identified?
Q. Basic
- By-Products : Unreacted Boc-protected intermediates or cyclopentyloxy regioisomers (e.g., 3- vs. 2-substituted isomers) .
- Degradation Products : Hydrolyzed Boc groups forming free amines or cyclopentanol derivatives .
- Detection : LC-MS (for molecular weight shifts) and 2D NMR (COSY/HSQC) to assign structural anomalies .
How to design a stability study under varying pH for this compound?
Q. Advanced
- Accelerated Degradation : Expose the compound to buffers at pH 1 (HCl), 7.4 (PBS), and 10 (NaOH) at 40°C for 14 days .
- Kinetic Analysis : Monitor degradation via UPLC at intervals (0, 7, 14 days) to calculate rate constants and identify pH-sensitive bonds (e.g., ester or amide linkages) .
- Mechanistic Insight : Use DFT calculations to predict hydrolysis pathways of the Boc group under acidic vs. alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
